molecular formula C21H21N3O B6006247 1-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]NAPHTHALEN-2-OL

1-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]NAPHTHALEN-2-OL

Cat. No.: B6006247
M. Wt: 331.4 g/mol
InChI Key: GPKINHUCLKYOFX-JWGURIENSA-N
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Description

1-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Properties

IUPAC Name

1-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21-11-10-17-6-4-5-9-19(17)20(21)16-22-24-14-12-23(13-15-24)18-7-2-1-3-8-18/h1-11,16,25H,12-15H2/b22-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKINHUCLKYOFX-JWGURIENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the condensation of 4-phenylpiperazine with 2-hydroxy-1-naphthaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to an increase in the levels of neurotransmitters like acetylcholine, which can enhance cognitive functions and alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Phenylpiperazin-1-yl)methyl]naphthalen-1-ol
  • 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol

Uniqueness

1-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]NAPHTHALEN-2-OL stands out due to its unique structural features, such as the presence of both a phenylpiperazine moiety and a naphthol group. These structural elements contribute to its distinct pharmacological properties and make it a valuable compound for research and therapeutic applications .

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